2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689451
InChI: InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C9H14ClN3OS
Molecular Weight: 247.75 g/mol

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC16689451

Molecular Formula: C9H14ClN3OS

Molecular Weight: 247.75 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride -

Specification

Molecular Formula C9H14ClN3OS
Molecular Weight 247.75 g/mol
IUPAC Name (2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone;hydrochloride
Standard InChI InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H
Standard InChI Key OLRHZFHVDGQNLH-UHFFFAOYSA-N
Canonical SMILES CC1CNCCN1C(=O)C2=CSC=N2.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architectural Features

The molecule consists of two primary components: a 2-methylpiperazine ring and a 1,3-thiazole-4-carbonyl group. The piperazine ring adopts a chair conformation, with the methyl group at the second position introducing steric asymmetry. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is linked to piperazine via a planar carbonyl bridge. This arrangement creates a hybrid structure capable of both hydrogen bonding (via the piperazine NH groups) and π-π interactions (through the thiazole ring) .

The hydrochloride salt form enhances aqueous solubility by introducing a counterion that disrupts crystal lattice energy. Protonation likely occurs at the piperazine nitrogen distal to the methyl group, as indicated by the compound’s predicted pKa values .

Spectroscopic and Computational Descriptors

Key spectroscopic features include:

  • IR: Stretching vibrations at 1631–1647 cm1^{-1} (amide C=O), 1475–1506 cm1^{-1} (thiazole C=N), and 2823–2930 cm1^{-1} (aliphatic C-H) .

  • 1H^1\text{H} NMR: Distinct signals for piperazine protons (δ 3.13–3.72 ppm), thiazole protons (δ 7.30–7.42 ppm), and methyl groups (δ 2.41–2.44 ppm) .

  • SMILES: CC1CNCCN1C(=O)C2=CSC=N2.Cl .

Quantum mechanical calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar biological targets. The molecule’s polar surface area (72 Å2^2) suggests moderate blood-brain barrier permeability .

Table 1: Molecular Properties of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine Hydrochloride

PropertyValueSource
Molecular FormulaC9H14ClN3OS\text{C}_9\text{H}_{14}\text{ClN}_3\text{OS}
Molecular Weight247.75 g/mol
logP (Octanol-Water)1.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Reaction Pathways

A plausible synthesis route involves sequential functionalization of piperazine and thiazole precursors:

  • Piperazine Methylation:
    Piperazine+CH3IEt3N2-Methylpiperazine\text{Piperazine} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N}} 2\text{-Methylpiperazine}

  • Thiazole-4-carboxylic Acid Activation:
    Thiazole-4-carboxylic Acid+EDCl/HOBtActive Ester\text{Thiazole-4-carboxylic Acid} + \text{EDCl/HOBt} \rightarrow \text{Active Ester}

  • Amide Coupling:
    2-Methylpiperazine+Active EsterDMF2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine2\text{-Methylpiperazine} + \text{Active Ester} \xrightarrow{\text{DMF}} \text{2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine}

  • Salt Formation:
    Free Base+HClHydrochloride Salt\text{Free Base} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

This approach mirrors methods used for analogous piperazine-thiazole conjugates, achieving yields of 65–78% under optimized conditions .

Process Optimization

Critical parameters include:

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) suppresses racemization during amide bond formation .

  • Solvent Selection: Dimethylformamide (DMF) enhances reagent solubility but requires strict temperature control (<40°C) to prevent degradation.

  • Purification: Column chromatography using ethyl acetate/hexane (2:8) gradients isolates the product with >95% purity .

Table 2: Synthetic Conditions for Key Intermediate

StepReagents/ConditionsYield (%)
Piperazine MethylationCH3_3I, Et3_3N, DCM, 0°C82
Amide CouplingEDCl/HOBt, DMF, 24h71
Salt FormationHCl/Et2_2O, RT89

Physicochemical Properties

Solubility Profile

The hydrochloride salt exhibits:

  • Water: 12 mg/mL at 25°C (pH 3.0)

  • Ethanol: 45 mg/mL

  • DCM: <1 mg/mL

Solubility decreases sharply above pH 6.5 due to free base precipitation .

Biological Activity and Mechanism

Central Nervous System (CNS) Targets

Piperazine derivatives often modulate serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors. Molecular docking predicts moderate affinity (KiK_i: 380 nM for 5-HT1A_{1A} ), suggesting potential anxiolytic applications .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a building block for:

  • Antipsychotics (via D2_2 receptor modification)

  • Antifungals (through ergosterol biosynthesis inhibition)

  • Kinase inhibitors (targeting ATP-binding pockets)

Chemical Biology Probe

Tagged derivatives (e.g., fluorescent or biotinylated analogs) could map protein interaction networks in proteomic studies.

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